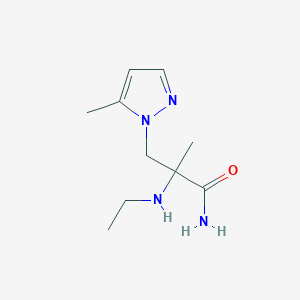![molecular formula C6H3LiN4O2 B13536557 Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13536557.png)
Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate typically involves the reaction of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures . Another method involves the use of lithium derivatives to introduce bromine at specific positions on the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like 1,2-dibromo-1,1,2,2-tetrachloroethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination of the compound can yield 7-bromotriazolopyridine .
Applications De Recherche Scientifique
Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, potentially interfering with DNA replication and transcription processes . Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to cytotoxic effects in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound has similar structural features and is used in the synthesis of heat-resistant explosives.
Triazolo[1,5-a]pyridines: These compounds are used as precursors for diazo compounds and metal carbenes.
Uniqueness
Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate is unique due to its lithium ion, which can influence the compound’s reactivity and interaction with other molecules. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C6H3LiN4O2 |
|---|---|
Poids moléculaire |
170.1 g/mol |
Nom IUPAC |
lithium;tetrazolo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C6H4N4O2.Li/c11-6(12)4-2-1-3-5-7-8-9-10(4)5;/h1-3H,(H,11,12);/q;+1/p-1 |
Clé InChI |
SRPAVZZSWWIZML-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC2=NN=NN2C(=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


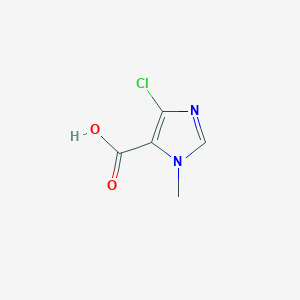


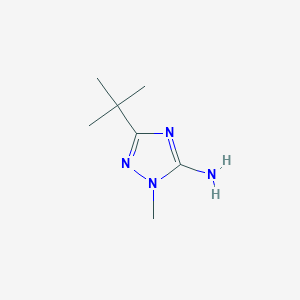
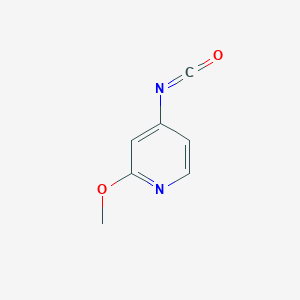


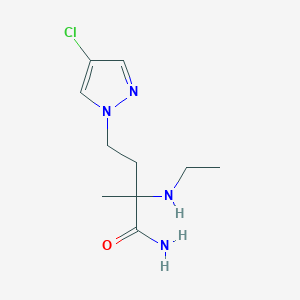
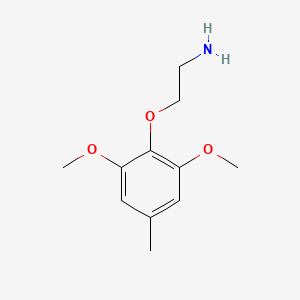
![Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoate](/img/structure/B13536523.png)

![3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13536535.png)
